2-(Ethoxymethylidene)butanal
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Overview
Description
2-(Ethoxymethylidene)butanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an ethoxymethylidene group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethoxymethylidene)butanal can be synthesized through the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride. The reaction involves heating the mixture at specific temperatures and durations to achieve the desired product. The process includes several stages of heating and cooling, followed by distillation under reduced pressure to isolate the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethylidene)butanal undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. It can react with nucleophiles due to the presence of the electrophilic carbonyl group.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds can add to the carbonyl group, forming alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to the corresponding carboxylic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the aldehyde to the corresponding alcohol.
Major Products Formed:
Alcohols: Formed through nucleophilic addition or reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-(Ethoxymethylidene)butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)butanal involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl group. The compound can form various intermediates and products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily determined by the functional groups present in the compound and the nature of the nucleophiles or electrophiles it interacts with .
Comparison with Similar Compounds
2-Methylbutanal: Another branched-chain aldehyde with similar reactivity but different structural properties.
3-Methylbutanal: Similar in structure but differs in the position of the methyl group.
2-Methylpropanal: Shares the branched-chain structure but has a different carbon backbone.
Uniqueness: 2-(Ethoxymethylidene)butanal is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other branched-chain aldehydes. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Properties
IUPAC Name |
2-(ethoxymethylidene)butanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMZQRPFWXTRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=COCC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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